Cas no 1314973-64-2 (2-(aminomethyl)bicyclo2.2.1heptan-2-amine)

2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound featuring two primary amine functional groups, which enhance its reactivity and versatility in organic synthesis. Its rigid bicyclo[2.2.1]heptane (norbornane) framework imparts steric constraints, making it valuable for applications requiring controlled spatial orientation, such as ligand design or polymer modification. The dual amine groups enable participation in condensation, crosslinking, or chelation reactions, while the bicyclic structure contributes to thermal and chemical stability. This compound is particularly useful in pharmaceutical intermediates, catalysis, and specialty material synthesis, where its unique geometry and bifunctional reactivity offer distinct advantages. High purity grades ensure consistent performance in demanding applications.
2-(aminomethyl)bicyclo2.2.1heptan-2-amine structure
1314973-64-2 structure
Product Name:2-(aminomethyl)bicyclo2.2.1heptan-2-amine
CAS No:1314973-64-2
MF:C8H16N2
MW:140.226041793823
CID:5809735
PubChem ID:9828110
Update Time:2025-05-28

2-(aminomethyl)bicyclo2.2.1heptan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-2-aminomethyl-bicyclo[2.2.1]heptane
    • Bicyclo[2.2.1]heptane-2-methanamine, 2-amino-
    • 2-(aminomethyl)bicyclo2.2.1heptan-2-amine
    • 1314973-64-2
    • 2-(aminomethyl)bicyclo[2.2.1]heptan-2-amine
    • AKOS006339160
    • SCHEMBL9457464
    • EN300-1241622
    • G71277
    • Inchi: 1S/C8H16N2/c9-5-8(10)4-6-1-2-7(8)3-6/h6-7H,1-5,9-10H2
    • InChI Key: CNCAJPLUZSJHTO-UHFFFAOYSA-N
    • SMILES: C12CC(CC1)CC2(N)CN

Computed Properties

  • Exact Mass: 140.131348519g/mol
  • Monoisotopic Mass: 140.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 52Ų

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Additional information on 2-(aminomethyl)bicyclo2.2.1heptan-2-amine

Comprehensive Overview of 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine (CAS No. 1314973-64-2)

2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine, with the CAS number 1314973-64-2, is a bicyclic amine derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its unique bicyclo[2.2.1]heptane framework, is increasingly studied for its potential applications in drug discovery and material science. Its structural features, including the aminomethyl and amine functional groups, make it a versatile intermediate for synthesizing complex molecules.

The growing interest in 2-(aminomethyl)bicyclo[2.2.1]heptan-2-amine is driven by its potential role in addressing contemporary challenges in medicinal chemistry. Researchers are exploring its utility in designing novel therapeutics, particularly for neurological and inflammatory conditions. The compound's rigid bicyclic structure offers conformational stability, which is highly valued in the development of targeted therapies. Additionally, its amine functionalities provide sites for further chemical modifications, enabling the creation of diverse derivatives.

In the context of green chemistry and sustainable synthesis, CAS 1314973-64-2 has emerged as a subject of interest due to its potential for eco-friendly production methods. Recent advancements in catalytic processes have highlighted the feasibility of synthesizing this compound with reduced environmental impact. This aligns with the broader industry trend toward minimizing waste and optimizing resource efficiency, which resonates with environmentally conscious stakeholders.

Another area where 2-(aminomethyl)bicyclo[2.2.1]heptan-2-amine shows promise is in the field of bioconjugation and proteomics. Its reactive amine groups facilitate the attachment of biomolecules, making it a valuable tool for labeling and cross-linking applications. This has implications for diagnostic assays and the development of biopharmaceuticals, where precision and reliability are paramount.

The compound's physicochemical properties, such as solubility and stability, have also been investigated to optimize its performance in various formulations. Understanding these parameters is critical for its integration into drug delivery systems and other advanced applications. Researchers are particularly interested in how the bicyclo[2.2.1]heptane core influences these properties compared to other cyclic amines.

From a commercial perspective, the demand for CAS 1314973-64-2 is expected to rise as its applications expand. Suppliers and manufacturers are focusing on scalable synthesis routes to meet the needs of academic and industrial researchers. Quality control and regulatory compliance remain top priorities to ensure the compound's suitability for high-value applications.

In summary, 2-(aminomethyl)bicyclo[2.2.1]heptan-2-amine (CAS No. 1314973-64-2) represents a compelling area of research with broad implications across multiple disciplines. Its unique structure, combined with its functional versatility, positions it as a key player in the future of chemical innovation. As scientific inquiry continues to uncover new possibilities, this compound is poised to make significant contributions to advancing knowledge and technology.

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